molecular formula C23H27NO6 B12100446 (2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid CAS No. 85146-09-4

(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid

Cat. No.: B12100446
CAS No.: 85146-09-4
M. Wt: 413.5 g/mol
InChI Key: HGSOUJPIFSDBKJ-FGTVCLKNSA-N
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Description

“(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid” is a complex organic compound with an intriguing structure. Let’s break it down:

  • The compound features three conjugated double bonds (2E, 4E, and 6E), which contribute to its unique reactivity.
  • The acetylated amide group (2-acetamido-3-phenyl-butanoyl) adds functional diversity.
  • The oxirane (epoxide) ring (2-methyloxiran-2-yl) introduces a strained three-membered cyclic structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common approach:

    Diels-Alder Reaction:

Industrial Production::
  • Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above.
  • Precursor availability, cost, and efficiency play crucial roles in process design.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The conjugated double bonds make it susceptible to oxidation reactions.

    Reduction: Reduction of the double bonds can yield saturated derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products::
  • Oxidation: Epoxide ring opening, yielding diols or carboxylic acids.
  • Reduction: Saturated derivatives (alkanes or alcohols).
  • Substitution: Amide hydrolysis or amine substitution products.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a synthetic intermediate for more complex molecules.

    Biology: Investigating its interactions with enzymes or receptors.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

  • The compound’s effects depend on its specific target. For instance:
    • If it interacts with an enzyme, it may inhibit or activate its function.
    • If it binds to a receptor, it could modulate cellular signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of conjugated double bonds, amide functionality, and epoxide ring sets it apart.

    Similar Compounds: Related compounds include other polyenes, amides, and epoxides.

Properties

CAS No.

85146-09-4

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

(2E,4E,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid

InChI

InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4+,13-9+,14-10+

InChI Key

HGSOUJPIFSDBKJ-FGTVCLKNSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C)NC(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C

Origin of Product

United States

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